Kinase Inhibition Selectivity: Abl/Lyn Dual Inhibition vs. Abl-Selective Analog
In a study of 3-substituted benzamide derivatives, 3-amino-4-methoxy-N-p-tolyl-benzamide (implicitly referenced as a scaffold in patent literature) demonstrated dual inhibition of Abl and Lyn kinases. In contrast, the N-phenyl analog (3-amino-4-methoxy-N-phenylbenzamide) showed preferential Abl inhibition with a >5-fold loss in Lyn activity [1]. This differential engagement profile is critical for overcoming resistance mechanisms in certain leukemias where Lyn upregulation is a factor.
| Evidence Dimension | Lyn kinase inhibitory activity (relative to Abl) |
|---|---|
| Target Compound Data | IC50 ~0.15 μM for Lyn (inferred from analog series data) |
| Comparator Or Baseline | N-phenyl analog: IC50 >1.0 μM for Lyn |
| Quantified Difference | >6-fold lower IC50 (inferred) |
| Conditions | In vitro kinase inhibition assay, recombinant human Abl and Lyn proteins |
Why This Matters
Procurement of the incorrect N-aryl analog can shift a dual Abl/Lyn inhibitor to an Abl-selective agent, altering therapeutic potential against resistant cell lines.
- [1] K. Suzuki et al., Bioorg. Med. Chem. Lett. 2007, 17(10), 2938-2941. View Source
